6-[(6-chloro-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one
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Overview
Description
6-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE is a complex organic compound that features a unique structure combining benzothiazole and imidazothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 6-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 1,3-benzothiazole share a similar core structure but lack the additional functional groups present in 6-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE.
Imidazothiazole Derivatives: These compounds have a similar imidazothiazole core but differ in their substituents and overall structure.
Uniqueness
The uniqueness of 6-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE lies in its combination of benzothiazole and imidazothiazole moieties, along with the presence of chloro and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H8ClF3N4OS2 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
6-[(6-chloro-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C13H8ClF3N4OS2/c14-6-1-2-7-8(5-6)24-10(18-7)19-12(13(15,16)17)9(22)21-3-4-23-11(21)20-12/h1-2,5H,3-4H2,(H,18,19) |
InChI Key |
NFPTWWHAHSVSCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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